Lauryl Lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMUBLXDAFBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
196321-22-9, 182246-22-6, 454184-58-8 | |
| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196321-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182246-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454184-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40863737 | |
| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |
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Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow clear liquid; Faint fatty butter-like aroma | |
| Record name | Dodecyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Dodecyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.910-0.925 (20°) | |
| Record name | Dodecyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
6283-92-7 | |
| Record name | Lauryl lactate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecyl 2-hydroxypropanoate | |
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| Record name | LAURYL LACTATE | |
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| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |
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| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |
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| Record name | Dodecyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.914 | |
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| Record name | LAURYL LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SU0BFK7O | |
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Synthetic Methodologies and Advanced Chemical Synthesis of Propanoic Acid, 2 Hydroxy , Dodecyl Ester
Esterification Reactions and Their Mechanistic Studies
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental method for synthesizing dodecyl lactate (B86563). chemguide.co.uk The mechanism of this acid-catalyzed reaction involves the protonation of the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. youtube.com
The most straightforward method for producing dodecyl lactate is the direct esterification of lactic acid with lauryl alcohol (1-dodecanol). atamanchemicals.comatamanchemicals.com This process typically requires an acid catalyst, such as sulfuric acid, and heat to drive the reaction towards the formation of the ester. chemguide.co.uk To improve the yield, the water produced during the reaction is often removed, for instance, by distillation, to shift the equilibrium in favor of the product. chemguide.co.ukresearchgate.net
The reaction can be represented as: CH₃CH(OH)COOH + CH₃(CH₂)₁₁OH ⇌ CH₃CH(OH)COOCH₂(CH₂)₁₀CH₃ + H₂O
Research has explored various catalysts to optimize this process. For example, a Dawson phosphotungstic acid catalyst has been reported to yield over 93% of lauryl lactate under optimal conditions. google.com Another study utilized a Fischer-type esterification process, achieving yields ranging from 81-98% for various lactate esters, although the specific yield for this compound was not detailed. google.com
| Catalyst | Reported Yield | Reference |
|---|---|---|
| Sulfuric Acid | General method, yield varies | chemguide.co.uk |
| Dawson Phosphotungstic Acid | >93% | google.com |
| Fischer-type Esterification | 81-98% (for various lactate esters) | google.com |
Transesterification is an alternative route that involves the reaction of an ester with an alcohol to form a different ester and a different alcohol. wikipedia.org In the context of dodecyl lactate synthesis, this typically involves reacting a short-chain lactate ester, such as ethyl lactate or methyl lactate, with lauryl alcohol. google.commasterorganicchemistry.com This method can be catalyzed by either acids or bases. wikipedia.org
The general reaction is: CH₃CH(OH)COOR' + CH₃(CH₂)₁₁OH ⇌ CH₃CH(OH)COOCH₂(CH₂)₁₀CH₃ + R'OH (where R' is a short alkyl group, e.g., methyl or ethyl)
A significant advantage of transesterification is that it can be driven to completion by using a large excess of the lauryl alcohol or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.orgmasterorganicchemistry.com This process has been shown to produce high-purity this compound. For instance, a process using Novozym® 435 as a catalyst with ethyl lactate and 1-dodecanol (B7769020) resulted in an 80% yield of this compound with a purity of over 97%. google.com Another example demonstrated a 78% yield with a purity of over 98%. google.com
Enzymatic synthesis, a form of biocatalysis, offers a milder and more selective alternative to traditional chemical methods. google.comembrapa.br Lipases are commonly employed enzymes for the esterification and transesterification reactions to produce dodecyl lactate. google.comwikipedia.org These enzymatic processes often result in high yields and purity under less harsh conditions. google.com
For example, the use of a lipase (B570770) in the esterification of lactic acid and dodecanol (B89629) has been optimized to achieve a high yield of approximately 96% for this compound. google.com Similarly, lipase-catalyzed transesterification of ethyl lactate with butanol has been studied, highlighting the higher flexibility and operability in solvent-free systems compared to direct esterification. nih.gov The enzymatic approach is also considered more environmentally friendly. nih.gov
| Enzyme/Method | Substrates | Yield | Purity | Reference |
|---|---|---|---|---|
| Lipase (Esterification) | Lactic Acid, Dodecanol | ~96% | Not Reported | google.com |
| Novozym® 435 (Transesterification) | Ethyl Lactate, 1-Dodecanol | 80% | >97% | google.com |
Green Chemistry Principles in Dodecyl Lactate Synthesis
Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. primescholars.com In the synthesis of dodecyl lactate, these principles are applied through the development of solvent-free methods, maximizing atom economy, and utilizing renewable resources. primescholars.comyoutube.com
Traditional Fischer-Speier esterification often involves the use of solvents to facilitate the reaction and remove byproducts like water. google.comresearchgate.net However, solvent-free approaches are gaining prominence to reduce chemical waste and environmental impact. nih.govijsrst.com One such method involves reacting lactic acid and dodecanol directly, often under reduced pressure and with the aid of a catalyst, to drive the reaction forward by continuously removing water. google.com
Enzymatic catalysis, particularly using lipases, offers a highly selective and mild alternative. For instance, studies have shown that the enzymatic esterification of lactic acid and dodecanol can achieve high yields, sometimes exceeding 95%, under optimized, solvent-free conditions. google.com
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comyoutube.com The esterification of lactic acid and dodecanol is inherently atom-economical, with water being the only byproduct.
Reaction: Lactic Acid + Dodecanol → Dodecyl Lactate + Water
% Atom Economy = (Molecular Weight of Dodecyl Lactate / (Molecular Weight of Lactic Acid + Molecular Weight of Dodecanol)) x 100
The theoretical atom economy for this reaction is high, indicating that most of the mass of the reactants is incorporated into the final product. Different catalytic methods can be compared based on their efficiency and reaction conditions.
Table 1: Comparison of Synthetic Methods for Dodecyl Lactate
| Method | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Atom Economy (%) |
|---|---|---|---|---|---|
| Fischer-type Esterification google.com | Phosphotungstic Acid | ~110 | 1-10 researchgate.net | >93 google.com | ~93.4 |
| Enzymatic Synthesis google.com | Lipase | ~60 | ~28 | ~96 google.com | ~93.4 |
This table presents illustrative data compiled from various research findings.
The sustainability of dodecyl lactate synthesis is further enhanced by using renewable feedstocks. rsc.org Lactic acid is readily produced via fermentation of carbohydrates from sources like corn or sugarcane. uobasrah.edu.iq
Lauryl alcohol (1-dodecanol), the other key reactant, can be derived from renewable vegetable oils such as palm kernel oil and coconut oil. researchgate.netfedepalma.orggoogle.com The process typically involves the hydrolysis of triglycerides in the oil to yield a mixture of fatty acids, including lauric acid. google.comrsc.org Lauric acid is then separated and hydrogenated to produce lauryl alcohol. researchgate.netgoogle.com This bio-based route provides a sustainable alternative to producing fatty alcohols from petrochemical sources. rsc.orgrsc.org
Purification and Isolation Techniques for Research Applications
Obtaining high-purity dodecyl lactate is crucial for research and specific applications. Following synthesis, the crude product contains unreacted starting materials, the catalyst, and byproducts, which must be removed. google.com
Chromatographic techniques are essential for the analytical and preparative separation of dodecyl lactate.
High-Performance Liquid Chromatography (HPLC) is widely used for analyzing the purity of the final product. nih.gov A typical HPLC method might use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water. nih.gov The retention time of dodecyl lactate under specific conditions allows for its quantification and separation from impurities. For related lactate esters, HPLC methods have been developed that can achieve excellent resolution and sensitivity, with limits of detection in the microgram per liter range. nih.govusamv.ro
Gas Chromatography (GC) is another powerful technique for analyzing volatile compounds like dodecyl lactate and its precursors. natureworksllc.com A sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., DB-17MS). natureworksllc.com A Flame Ionization Detector (FID) is commonly used for detection. natureworksllc.comchromforum.org GC methods can be optimized to separate dodecyl lactate from dodecanol and other potential impurities with high resolution. For related compounds, GC analysis requires careful method development, especially concerning injection temperature to avoid thermal degradation. nih.gov
Table 2: Illustrative Chromatographic Conditions for Lactate Ester Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Typical Application |
|---|---|---|---|---|
| HPLC nih.govredalyc.org | C18 Reverse Phase | Acetonitrile/Water or H₂SO₄ redalyc.org | Refractive Index (RI) or UV nih.govredalyc.org | Purity assessment, quantification of non-volatile impurities. |
This table provides example parameters based on common practices for analyzing related compounds.
For isolating dodecyl lactate on a laboratory scale, distillation and crystallization are common methods.
Distillation: Vacuum distillation can be employed to separate dodecyl lactate from less volatile impurities. Given its estimated boiling point of around 341.65°C, applying a vacuum is necessary to lower the boiling point and prevent thermal decomposition. lookchem.com This technique is effective for removing unreacted dodecanol and other volatile byproducts.
Crystallization: While dodecyl lactate is a liquid at room temperature, crystallization can be used to purify its precursors, such as lactic acid or its salts (e.g., calcium lactate). uclouvain.be For the final product, purification might involve solvent extraction followed by removal of the solvent. For instance, after enzymatic synthesis, the product can be diluted with a non-polar solvent like petroleum ether, the enzyme filtered off, and the solvent evaporated to yield the purified ester. google.com
Characterization of Synthetic Products for Purity and Structure Elucidation
After synthesis and purification, the identity and purity of the resulting dodecyl lactate must be confirmed. This is achieved using a combination of spectroscopic and analytical methods.
Purity is often assessed using the chromatographic methods described previously (HPLC and GC), which can quantify the percentage of the desired product and detect trace impurities. google.comnih.gov
Structural elucidation is accomplished using spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For dodecyl lactate, ¹H NMR would show characteristic signals for the protons in the dodecyl chain and the lactate moiety. For example, a quartet and a doublet would be expected for the CH and CH₃ groups of the lactate part, respectively, and a triplet for the -CH₂- group attached to the ester oxygen. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of dodecyl lactate would prominently feature a strong absorption band corresponding to the C=O (ester carbonyl) stretch, typically around 1735-1750 cm⁻¹, and a broad band for the O-H (hydroxyl) stretch. researchgate.net
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the compound (258.40 g/mol ) and can provide structural information through analysis of fragmentation patterns. lookchem.comnih.gov
Table 3: List of Compounds
| Compound Name | Synonym(s) |
|---|---|
| Propanoic acid, 2-hydroxy-, dodecyl ester | Dodecyl lactate; this compound lookchem.com |
| Lactic Acid | 2-hydroxypropanoic acid lookchem.com |
| Dodecanol | Lauryl alcohol; 1-dodecyl alcohol researchgate.netlookchem.com |
| Palm Oil | - |
| Acetonitrile | - |
| Water | - |
| Petroleum ether | - |
Advanced Spectroscopic and Analytical Characterization for Research Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of dodecyl lactate (B86563) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. The structure of dodecyl lactate (CH₃-CH(OH)-C(=O)O-(CH₂)₁₁-CH₃) contains several distinct nuclei, leading to a characteristic set of signals.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The integration of the signals corresponds to the number of protons of each type. For dodecyl lactate, the expected signals include a doublet for the methyl group (CH₃) of the lactate moiety, a quartet for the methine proton (-CH(OH)-), a triplet for the methylene (B1212753) group next to the ester oxygen (-OCH₂-), a broad singlet for the hydroxyl proton (-OH), a large multiplet for the central methylene groups of the dodecyl chain, and a triplet for the terminal methyl group of the dodecyl chain. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals correspond to the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the dodecyl chain, and the methyl carbon of the lactate moiety. nih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dodecyl Lactate Predicted chemical shifts (δ) are in ppm relative to tetramethylsilane (B1202638) (TMS). The solvent is typically CDCl₃.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Lactate CH₃ | ~1.42 | Doublet (d) | ~20.5 |
| Lactate CH | ~4.25 | Quartet (q) | ~69.0 |
| Lactate OH | Variable (broad) | Singlet (s) | - |
| Ester C=O | - | - | ~175.5 |
| Dodecyl C1' (-OCH₂-) | ~4.15 | Triplet (t) | ~65.5 |
| Dodecyl C2' | ~1.65 | Multiplet (m) | ~28.6 |
| Dodecyl C3'-C10' | ~1.26 | Multiplet (m) | ~29.2-29.6 |
| Dodecyl C11' | ~1.26 | Multiplet (m) | ~31.9 |
| Dodecyl C12' (-CH₃) | ~0.88 | Triplet (t) | ~14.1 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). uvic.ca In dodecyl lactate, a cross-peak would be observed between the lactate CH₃ protons (~1.42 ppm) and the lactate CH proton (~4.25 ppm). Similarly, the -OCH₂- protons of the dodecyl chain (~4.15 ppm) would show a correlation to the adjacent C2' methylene protons (~1.65 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (¹J-coupling). youtube.comcolumbia.edu It allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.25 ppm would correlate with the carbon signal at ~69.0 ppm, confirming their assignment to the lactate CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²J and ³J-coupling), which is vital for connecting different parts of the molecule. columbia.eduresearchgate.net A key correlation for confirming the ester linkage in dodecyl lactate would be a cross-peak between the -OCH₂- protons of the dodecyl chain (~4.15 ppm) and the ester carbonyl carbon (~175.5 ppm). Another crucial correlation would be between the lactate CH proton (~4.25 ppm) and the same carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of dodecyl lactate is 258.40 g/mol . stenutz.eu
ESI is a soft ionization technique that typically transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation. escholarship.org This makes it ideal for accurately determining the molecular weight. For dodecyl lactate, analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at m/z 259.4. It is also common to observe adducts with alkali metals, such as the sodiated molecule [M+Na]⁺ at m/z 281.4, which can be present as contaminants. uvic.ca
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing compound purity and identifying trace impurities. nih.govuoa.gr The sample is vaporized and separated on a GC column before entering the mass spectrometer, which typically uses a hard ionization technique like Electron Ionization (EI).
EI causes extensive fragmentation of the molecule, producing a characteristic pattern that serves as a molecular fingerprint. For dodecyl lactate, key fragmentation pathways would include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for esters that results in the loss of an alkene, in this case, dodecene (C₁₂H₂₄).
Cleavage of the dodecyl chain, leading to a series of hydrocarbon fragments separated by 14 Da (-CH₂-).
This detailed fragmentation pattern is highly specific and can be used to confirm the structure and identify the compound in complex mixtures. bslonline.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of dodecyl lactate would display several characteristic absorption bands.
Table 2: Key IR Absorption Bands for Dodecyl Lactate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretching | ~3500 - 3200 | Broad, strong |
| Alkane (C-H) | Stretching | ~2960 - 2850 | Strong, sharp |
| Ester (C=O) | Stretching | ~1740 - 1720 | Very strong, sharp |
| Ester/Alcohol (C-O) | Stretching | ~1300 - 1100 | Strong |
The presence of a strong, broad band around 3400 cm⁻¹ for the O-H stretch, a very strong, sharp band around 1735 cm⁻¹ for the ester C=O stretch, and strong C-H stretching bands just below 3000 cm⁻¹ would provide clear evidence for the structure of dodecyl lactate. nist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed 3D model of the molecule can be generated. This method provides unambiguous proof of molecular structure and conformation in the solid state.
For "Propanoic acid, 2-hydroxy-, dodecyl ester," obtaining a single crystal suitable for X-ray diffraction can be challenging as it is likely a liquid or a low-melting solid at room temperature. synerzine.com While the parent compound, 2-Hydroxypropanoic acid (lactic acid), can exist as a white crystalline solid in its pure and anhydrous racemic form, the long dodecyl ester chain imparts more flexibility and generally lowers the melting point. atamankimya.com
To date, a specific crystal structure for "Propanoic acid, 2-hydroxy-, dodecyl ester" has not been reported in the crystallographic databases. nih.gov However, if the compound could be successfully crystallized, for instance, at low temperatures, X-ray crystallography would provide invaluable data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such information is crucial for understanding its physical properties and for computational modeling studies. The study of enzyme crystal structures, such as D-lactate dehydrogenase, has been fundamental in understanding the metabolism of related lactate compounds. nih.gov
Table 1: Hypothetical Crystallographic Data for a Chiral Ester
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 25.2 |
| β (°) | 95.5 |
| Volume (ų) | 1525 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.12 |
| R-factor | 0.045 |
Note: This table presents hypothetical data to illustrate typical parameters obtained from an X-ray crystallography experiment for a similar organic molecule, as specific data for "Propanoic acid, 2-hydroxy-, dodecyl ester" is not currently available.
Chiral Analysis Techniques for Enantiomeric Excess Determination
"Propanoic acid, 2-hydroxy-, dodecyl ester" possesses a chiral center at the C-2 position of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-dodecyl lactate and (S)-dodecyl lactate. gcms.cz Determining the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer over the other, is critical in many applications. Chiral chromatography is the primary method for this analysis. nih.gov
Chiral Gas Chromatography (GC) is a specialized form of gas chromatography used to separate enantiomers. This is typically achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation.
For the analysis of "Propanoic acid, 2-hydroxy-, dodecyl ester," the compound would likely be analyzed directly if it is sufficiently volatile and thermally stable. Alternatively, derivatization of the hydroxyl group could be employed to enhance volatility and improve chromatographic performance. The separation of lactic acid enantiomers has been successfully achieved using GC-MS after derivatization with a chiral reagent like L-menthol. researchgate.net A similar approach could be adapted for its dodecyl ester.
Table 2: Illustrative Chiral GC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Hypothetical Retention Time (R-enantiomer) | 18.5 min |
| Hypothetical Retention Time (S-enantiomer) | 19.2 min |
Note: This table provides an example of typical GC conditions for chiral separation. Actual parameters would need to be optimized for "Propanoic acid, 2-hydroxy-, dodecyl ester".
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. chromatographyonline.com It can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for separating a variety of chiral compounds, including hydroxy acids. pravara.comnih.gov
The analysis of "Propanoic acid, 2-hydroxy-, dodecyl ester" by chiral HPLC would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system equipped with a chiral column. The differential interactions between the enantiomers and the CSP allow for their separation. Detection is typically achieved using a UV detector or a mass spectrometer (LC-MS). The use of HPLC-MS/MS has been demonstrated for the sensitive and selective determination of lactic acid enantiomers. sigmaaldrich.comlabcluster.com
Table 3: Representative Chiral HPLC Method for a Hydroxy Ester
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) or similar |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm |
| Hypothetical Retention Time (R-enantiomer) | 12.3 min |
| Hypothetical Retention Time (S-enantiomer) | 14.1 min |
Note: This table outlines a representative HPLC method. The mobile phase composition and choice of column would be optimized to achieve baseline separation for "Propanoic acid, 2-hydroxy-, dodecyl ester".
Theoretical and Computational Chemistry of Propanoic Acid, 2 Hydroxy , Dodecyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn dictate its chemical reactivity and interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For lauryl lactate (B86563), DFT calculations can determine the spatial distribution and energy levels of its molecular orbitals. By mapping the electron density, DFT can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species.
Interactive Table: Hypothetical DFT Calculation Results for Lauryl Lactate
The following table represents typical data that would be generated from a DFT analysis. The values are illustrative.
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Character |
| LUMO+1 | 1.85 | C=O (ester) | Antibonding (π) |
| LUMO | 1.20 | C=O (ester) | Antibonding (π) |
| HOMO | -6.50 | O (hydroxyl), O (ester) | Non-bonding (n) |
| HOMO-1 | -7.10 | O (ester linkage) | Non-bonding (n) |
| HOMO-2 | -8.25 | C-O, C-C (backbone) | Bonding (σ) |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and ester groups, which possess lone pairs of electrons. These sites are therefore nucleophilic. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group in the ester function, making this site electrophilic. libretexts.org
FMO analysis predicts that this compound would participate in reactions as follows:
Nucleophilic Attack: The HOMO on the oxygen atoms can attack electrophilic species. For example, the hydroxyl group can be deprotonated in basic conditions or attack an acyl group in an esterification reaction.
Electrophilic Attack: The LUMO at the carbonyl carbon is susceptible to attack by nucleophiles, which could lead to hydrolysis of the ester bond, a reaction relevant to its biodegradation. nih.gov
The interaction between the HOMO of one molecule and the LUMO of another governs the feasibility and outcome of many chemical reactions, including cycloadditions and substitution reactions. wikipedia.orgnumberanalytics.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique is invaluable for understanding the flexibility of molecules like this compound and their interactions within a dynamic environment, such as a biological membrane.
This compound's amphiphilic nature, with a polar head group (hydroxyl and ester) and a long non-polar tail (dodecyl chain), suggests strong interactions with biological membranes. MD simulations can model how the molecule orients and integrates within a lipid bilayer.
Studies on structurally related compounds, such as sodium lauroyl lactylate (SLL), provide significant insights. Using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) and electrochemical impedance spectroscopy (EIS), research has shown that SLL exhibits distinct membrane-disruptive properties. nih.gov It is capable of inserting into and disrupting supported lipid bilayers, with its activity being different from both its hydrolysis products (lauric acid and lactic acid) and other surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.gov SLL monomers were found to have slight and reversible interactions with the lipid membrane, while higher concentrations led to more significant and less reversible membrane disruption. nih.gov
MD simulations of this compound itself would likely show the dodecyl tail inserting into the hydrophobic core of the lipid bilayer, while the polar head group remains near the aqueous interface, interacting with the phospholipid head groups. This insertion can alter membrane fluidity, permeability, and stability. Such simulations are crucial for understanding its role as a skin conditioning agent and penetration enhancer in cosmetic formulations. atamanchemicals.comnih.govresearchgate.net
Propanoic acid, 2-hydroxy-, dodecyl ester is a highly flexible molecule due to its long C12 alkyl chain and multiple rotatable single bonds. nih.gov This flexibility results in a vast conformational space, meaning the molecule can adopt a multitude of shapes. Exploring this conformational landscape is computationally intensive but essential for understanding its physical properties and biological activity.
MD simulations are the primary tool for this analysis. A simulation would track the trajectory of the molecule, revealing:
Preferred Conformations: The most frequently adopted shapes in a given solvent or environment.
Flexibility Profile: Which parts of the molecule are more rigid and which are more flexible. The dodecyl chain is expected to exhibit high degrees of freedom, while the ester group region will be more constrained.
Energetic Barriers: The energy required to transition between different conformations.
Understanding the conformational behavior is critical for predicting how this compound packs at interfaces, interacts with receptor sites on proteins, and contributes to the texture and feel of cosmetic products. specialchem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. For a molecule like this compound, QSAR models can be developed to predict activities relevant to its applications in cosmetics and pharmaceuticals.
The process involves:
Descriptor Calculation: Quantifying various aspects of the molecule's structure using numerical values called descriptors. For this compound, these would include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and physicochemical descriptors (e.g., lipophilicity (LogP), polar surface area).
Model Building: Using statistical methods to build a mathematical equation that links these descriptors to a known activity (e.g., skin penetration enhancement, antimicrobial effect, emulsifying capacity) for a series of related compounds.
Prediction: Using the validated model to predict the activity of new, untested compounds.
QSAR studies could be instrumental in optimizing the structure of alkyl lactates for specific purposes, for instance, by modifying the length of the alkyl chain or the substitution on the lactate moiety to enhance a desired property while minimizing others.
Interactive Table: Selected Molecular Descriptors for this compound for QSAR
These descriptors can be calculated from the molecular structure and used to build QSAR models.
| Descriptor Type | Descriptor Name | Calculated/Estimated Value | Potential Correlated Activity |
| Constitutional | Molecular Weight | 258.4 g/mol alfa-chemistry.com | Bioavailability, Formulation properties |
| Physicochemical | XLogP3 | 5.8 | Skin penetration, Lipophilicity |
| Physicochemical | Hydrogen Bond Donor Count | 1 | Interaction with polar substrates |
| Physicochemical | Hydrogen Bond Acceptor Count | 3 | Interaction with polar substrates |
| Topological | Rotatable Bond Count | 13 | Conformational flexibility, Binding affinity |
| Geometrical | Polar Surface Area (PSA) | 46.53 Ų | Membrane permeability, Solubility |
Prediction of Biological Activities based on Molecular Descriptors
The biological activity of a chemical compound is intrinsically linked to its molecular structure. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that correlate the structural features of molecules with their biological activities. nih.gov
For dodecyl lactate, a range of molecular descriptors can be calculated from its 2D and 3D structures. These descriptors fall into several categories, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms.
Electronic descriptors: These quantify the distribution of electrons within the molecule.
Physicochemical descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polar surface area.
By calculating these descriptors for dodecyl lactate and a series of structurally related compounds with known biological activities, a QSAR model could be developed. For instance, lauric acid, the 12-carbon saturated fatty acid corresponding to the dodecyl chain of dodecyl lactate, has demonstrated bactericidal properties. chemicalbook.com A QSAR study could investigate whether the esterification with lactic acid modifies this activity and identify the key structural features responsible for any observed effects.
Table 1: Selected Computed Molecular Descriptors for Dodecyl Lactate
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 258.40 g/mol | scbt.com |
| XLogP3 | 5.8 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 13 | nih.gov |
| Topological Polar Surface Area | 46.5 Ų | nih.gov |
These descriptors could serve as the foundation for predicting a variety of biological activities, from antimicrobial efficacy to potential interactions with biological targets. The development of such predictive models would be a crucial step in understanding the compound's potential applications.
Development of Predictive Models for Chemical Properties
Beyond biological activity, computational models can predict a wide array of chemical and physical properties. Modern approaches, including machine learning and artificial intelligence, have made significant strides in this area. mit.edu For dodecyl lactate, predictive models could be developed to estimate properties such as:
Boiling point
Vapor pressure
Solubility in various solvents
Skin permeability nih.gov
The development of accurate predictive models for dodecyl lactate's chemical properties would be invaluable for its application in various formulations, enabling the optimization of its performance and stability.
Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or an enzyme. nih.gov This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.
For dodecyl lactate, docking studies could be employed to investigate its potential interactions with various biological targets. For instance, given the structural similarity of its dodecyl moiety to lauric acid, which is known to interact with certain enzymes, docking simulations could explore whether dodecyl lactate binds to similar targets. The process would involve:
Obtaining the 3D structure of the target receptor, often from a protein data bank.
Generating a 3D conformation of dodecyl lactate.
Using a docking program to systematically explore possible binding poses of dodecyl lactate within the receptor's active site.
Scoring the different poses to identify the most likely binding mode and estimate the binding affinity.
Cheminformatics and Data Mining in Chemical Databases
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov Several public and private databases contain information on Propanoic acid, 2-hydroxy-, dodecyl ester.
Table 2: Presence of Dodecyl Lactate in Chemical Databases
| Database | Identifier |
|---|---|
| PubChem CID | 8637 |
| CAS Registry Number | 6283-92-7 |
| NIST Chemistry WebBook | dodecyl lactate |
| EPA's CompTox Chemicals Dashboard | DTXSID40863737 |
Data mining of these resources can uncover valuable information. For example, the EPA's CompTox Chemicals Dashboard indicates the presence of dodecyl lactate in consumer products, such as sunscreens. epa.gov By cross-referencing this information with other databases, it may be possible to infer its function in these products, such as an emollient or skin-conditioning agent.
Furthermore, cheminformatics tools can be used to analyze the chemical space around dodecyl lactate. By searching for structurally similar compounds with known properties or activities, it is possible to make informed hypotheses about the potential applications and biological effects of dodecyl lactate itself. This approach, known as "guilt-by-association," is a powerful tool in the absence of direct experimental data.
Table 3: List of Compound Names
| Compound Name |
|---|
| Propanoic acid, 2-hydroxy-, dodecyl ester |
| Dodecyl lactate |
| Lauric acid |
| Propanoic acid, 2-hydroxy-, ethyl ester, (S)- |
| Propanoic acid, dodecyl ester |
| Propanoic acid, 2-hydroxy-2-methyl-, dodecyl ester |
| Lauryl lactyl lactate, DL- |
Biochemical and Biological Activities of Propanoic Acid, 2 Hydroxy , Dodecyl Ester
Immunomodulatory Effects and Cellular Responses
Beyond its direct antimicrobial actions, the lactate (B86563) component of lauryl lactate functions as a significant signaling molecule that modulates the host's innate and adaptive immune responses. Lactate's effects can be either pro- or anti-inflammatory, depending heavily on the specific cell type and the surrounding microenvironment. nih.govfrontiersin.org
Lactate exerts profound, often suppressive, effects on key immune cells involved in antigen presentation and cytotoxicity.
Macrophages and Dendritic Cells (DCs): Lactate generally pushes these antigen-presenting cells towards an anti-inflammatory or immunosuppressive phenotype. nih.govnih.gov In macrophages, lactate promotes polarization towards an M2-like state, which is associated with tissue repair and reduced inflammation but can also facilitate tumor growth. nih.govnih.gov It suppresses the pro-inflammatory responses of both macrophages and DCs, inhibiting their production of inflammatory cytokines. nih.govfrontiersin.org While Kupffer cells (resident liver macrophages) have not been studied specifically in this context, it is inferred they would respond similarly to other macrophage populations.
T Cells and Natural Killer (NK) Cells: Lactate is a potent inhibitor of cytotoxic immune cells. It impairs the function of both T cells and NK cells, reducing their ability to kill target cells like tumor or virus-infected cells. nih.govnih.gov Specifically, lactate accumulation can suppress the production of interferon-gamma (IFN-γ) by these cells and inhibit their proliferation, thereby hindering effective immune surveillance. nih.govnih.gov
Table 4: Effects of Lactate on Immune Cell Activity
| Immune Cell Type | Effect of Lactate | Functional Outcome | Reference |
|---|---|---|---|
| Macrophages | Promotes M2-like polarization; suppresses pro-inflammatory responses. | Reduced inflammation; potential for enhanced tumor growth. | nih.govnih.govfrontiersin.org |
| Dendritic Cells (DCs) | Suppresses pro-inflammatory surface markers and cytokines. | Impaired ability to activate robust T cell responses. | nih.govnih.gov |
| T Cells | Inhibits cytotoxicity, proliferation, and IFN-γ production. | Reduced anti-tumor and anti-viral activity. | nih.govnih.gov |
| Natural Killer (NK) Cells | Inhibits cytotoxic function and IFN-γ production. | Impaired immune surveillance against stressed or infected cells. | nih.govnih.gov |
Lactate's immunomodulatory effects are mediated through its influence on a complex network of intracellular signaling pathways. It can signal through specific cell surface receptors, such as G protein-coupled receptor 81 (GPR81) and GPR132, or be transported into the cell by monocarboxylate transporters (MCTs) to act directly on intracellular targets. nih.gov
Key signaling pathways modulated by lactate include:
NF-κB (Nuclear Factor kappa B) Pathway: Lactate has been shown to inhibit the TLR4/NF-κB signaling pathway, which is a central driver of inflammatory responses in macrophages. nih.govfrontiersin.org This inhibition leads to a decrease in the production of pro-inflammatory cytokines.
MAPK (Mitogen-Activated Protein Kinase) Pathways: Lactate influences several MAPK cascades, including ERK, p38, and JNK. For example, it can alter ERK and p38 MAPK signaling in dendritic cells and inhibit p38 and JNK-JUN signaling in T cells, contributing to their functional suppression. nih.govnih.gov
JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription) Pathway: This pathway is also a target of lactate modulation in immune cells, affecting cytokine signaling and cellular differentiation. nih.gov
HIF-1 (Hypoxia-Inducible Factor 1): Lactate can stabilize the transcription factor HIF-1α, which plays a critical role in cellular metabolism and inflammatory responses. nih.gov
Table 5: Key Inflammatory Pathways and Molecules Modulated by Lactate
| Signaling Pathway/Molecule | Modulatory Effect of Lactate | Consequence | Reference |
|---|---|---|---|
| NF-κB Pathway | Inhibition (e.g., via TLR4) | Decreased production of pro-inflammatory cytokines. | nih.govfrontiersin.org |
| MAPK Pathways (ERK, p38, JNK) | Differential modulation in various immune cells. | Alters cell activation, proliferation, and function. | nih.govnih.gov |
| JAK-STAT Pathway | Modulation of signaling. | Affects immune cell differentiation and cytokine response. | nih.gov |
| GPR81 / GPR132 | Receptor activation. | Initiates downstream signaling (e.g., cAMP) to regulate inflammation. | nih.gov |
| HIF-1 | Stabilization of the HIF-1α subunit. | Regulates metabolic and inflammatory gene expression. | nih.gov |
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
The ester nature of dodecyl lactate provides a basis for its potential interactions with various biological macromolecules, including enzymes and cell surface receptors. These interactions can be influenced by the compound's structure, which combines a hydrophilic lactate head with a lipophilic dodecyl tail.
While direct studies on the inhibition of xanthine (B1682287) oxidase (XO) by dodecyl lactate are not prominent in the literature, the principles of enzyme inhibition kinetics provide a framework for understanding potential interactions. Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, playing a key role in purine (B94841) metabolism. nih.gov Its overactivity can lead to hyperuricemia, making it a therapeutic target.
Enzyme inhibitors can act through various mechanisms, which are distinguishable by their effects on the kinetic parameters of the enzyme, namely the maximum velocity (Vmax) and the Michaelis constant (Km). nih.gov
Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This increases the apparent Km but does not change the Vmax.
Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This reduces the Vmax but does not affect the Km.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km. youtube.com
Studies on flavonoid esters, which are structurally analogous to dodecyl lactate in being acylated derivatives, have shown that they can act as competitive inhibitors of xanthine oxidase. nih.gov This suggests that if dodecyl lactate were to inhibit XO, a competitive mechanism, where its structure might compete with the xanthine substrate for access to the enzyme's active site, could be plausible. The binding would likely involve hydrophobic interactions from the dodecyl chain and potential hydrogen bonding from the hydroxyl and ester groups.
Table 1: Types of Reversible Enzyme Inhibition and Their Kinetic Effects
| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |
|---|---|---|---|
| Competitive | Unchanged | Increases | Enzyme Active Site |
| Non-Competitive | Decreases | Unchanged | Allosteric Site (on free enzyme) |
| Mixed | Decreases | Variable (Increase or Decrease) | Allosteric Site (on free enzyme and ES complex) |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex |
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), has been identified as an endogenous receptor for L-lactate. nih.govresearchgate.net This receptor is highly expressed in adipocytes (fat cells) and is also found in other tissues, including skeletal muscle and the retina. nih.govresearchgate.netsemanticscholar.org
The primary signaling pathway activated by GPR81 involves a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. semanticscholar.orgresearchgate.net This reduction in cAMP subsequently inhibits the activity of Protein Kinase A (PKA), a key enzyme in various signaling cascades, including the regulation of lipolysis (the breakdown of fats) in adipocytes. researchgate.netsemanticscholar.org Therefore, the activation of GPR81 by lactate has an anti-lipolytic effect. researchgate.net
Given that dodecyl lactate is an ester of lactic acid, it has the potential to interact with GPR81. This interaction could occur in two primary ways:
Direct Agonism: The dodecyl lactate molecule itself might act as an agonist, binding to and activating the GPR81 receptor.
Pro-drug/Pro-ligand Activity: More likely, dodecyl lactate may be hydrolyzed by esterase enzymes in the biological environment, releasing lactic acid and dodecanol (B89629). The released lactic acid would then be available to bind to and activate GPR81. nih.govnih.gov
Studies using specific GPR81 agonists have confirmed its role in metabolic regulation, suggesting that targeting this receptor could be a strategy for managing dyslipidemia. researchgate.net
Table 2: Characteristics of the GPR81 Receptor
| Characteristic | Description | Reference |
|---|---|---|
| Receptor Type | G protein-coupled receptor (GPCR) | semanticscholar.org |
| Endogenous Ligand | L-Lactate | nih.govresearchgate.net |
| Signaling Pathway | Couples to Gi protein, leading to decreased cAMP and PKA inhibition. | semanticscholar.orgresearchgate.net |
| Primary Function | Inhibition of lipolysis in adipocytes. | researchgate.net |
| Key Expression Sites | Adipose tissue, skeletal muscle, retina. | nih.govsemanticscholar.org |
Cellular Permeabilization and Transport Mechanisms
Dodecyl lactate's amphiphilic nature, with both a lipid-soluble tail and a water-soluble head, allows it to interact with cell membranes, influencing their structure and function. This property is key to its use as a penetration enhancer in topical applications.
Cell membranes are dynamic structures, and their fluidity is crucial for proper function. khanacademy.org Membrane fluidity is largely determined by the composition of its phospholipids, particularly the length and saturation of their fatty acid tails, and the presence of molecules like cholesterol. khanacademy.org Penetration enhancers can increase the permeability of membranes by temporarily disrupting the highly ordered structure of the lipid bilayer. crodapharma.com
Dodecyl lactate is known to function by increasing intercellular lipid fluidity. crodapharma.com The long, hydrophobic dodecyl tail can insert itself among the acyl chains of the membrane phospholipids. This disrupts the tight, ordered packing of the lipids, creating a more fluid and disordered state. crodapharma.comnih.gov This transient increase in fluidity makes the membrane more permeable, allowing other molecules to pass through more easily. This mechanism is central to its role in enhancing the delivery of active pharmaceutical ingredients (APIs) across the skin barrier. crodapharma.com
The outermost layer of the skin, the stratum corneum, is the primary barrier to the absorption of topical substances. nih.gov It consists of flattened, dead cells (corneocytes) embedded in a lipid-rich matrix. For a topical drug to be effective, it must penetrate this barrier. Chemical penetration enhancers are excipients added to topical formulations to reversibly decrease the barrier function of the stratum corneum, thereby increasing drug delivery to deeper skin layers or the systemic circulation. nih.govnih.gov
Dodecyl lactate is utilized as a penetration enhancer in topical formulations. crodapharma.com Its mechanism of action is directly related to its ability to alter membrane fluidity. By inserting into the lipid matrix of the stratum corneum, it disrupts the ordered lipid lamellae. crodapharma.com This disruption increases the diffusion coefficient of the drug within the membrane, facilitating its passage through the skin. This property is particularly beneficial for improving the skin penetration of both hydrophilic and lipophilic drugs that would otherwise have poor absorption. researchgate.net
Metabolic Fate and Biotransformation in Biological Systems
When a xenobiotic (a foreign chemical) like dodecyl lactate enters a biological system, it is subject to metabolic processes, collectively known as biotransformation. elsevierpure.com The primary goal of metabolism is to convert lipophilic compounds into more hydrophilic (water-soluble) metabolites that can be easily excreted from the body. elsevierpure.comucsf.edu
As an ester, the most probable metabolic pathway for dodecyl lactate is enzymatic hydrolysis by non-specific esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and skin. The hydrolysis reaction would cleave the ester bond, breaking the molecule down into its two original components:
Propanoic acid, 2-hydroxy- (Lactic Acid): A naturally occurring organic acid in the body. It is a central intermediate in carbohydrate metabolism and can be readily utilized in cellular respiration (via conversion to pyruvate) or converted to glucose in the liver through gluconeogenesis.
Dodecanol (Lauryl Alcohol): A 12-carbon fatty alcohol. It would likely enter the fatty acid metabolism pathways. It can be oxidized to its corresponding carboxylic acid, dodecanoic acid (lauric acid), which can then undergo β-oxidation to produce acetyl-CoA, feeding into the citric acid cycle for energy production.
This biotransformation effectively breaks down dodecyl lactate into endogenous or readily metabolizable substances, ensuring it does not accumulate in the body.
Enzymatic Hydrolysis and Esterase Activity
Propanoic acid, 2-hydroxy-, dodecyl ester, commonly known as dodecyl lactate or this compound, is susceptible to enzymatic hydrolysis by esterases, a class of hydrolase enzymes that cleave ester bonds. This reaction yields 2-hydroxypropanoic acid (lactic acid) and dodecanol (lauryl alcohol). The general mechanism of this hydrolysis is a key process in the biological breakdown of this compound.
Lipases, a subclass of esterases, have been shown to catalyze both the synthesis and hydrolysis of alkyl lactates. nih.govnih.gov Research on various alkyl lactates demonstrates that lipase-catalyzed hydrolysis occurs for both D- and L-lactate enantiomers, although the reaction rates can differ. nih.gov Specifically, a study on the lipase-catalyzed hydrolysis of different alkyl lactates revealed that while both D- and L-isomers are hydrolyzed, the process is slower for L-lactates. nih.gov The catalytic mechanism involves the formation of an acyl-enzyme intermediate from both D- and L-lactates, which is the rate-determining step. nih.gov A subsequent nucleophilic attack by water on this intermediate results in the release of free lactic acid. nih.gov
Esterase activity is not only found in lipases but is also a characteristic of various microorganisms, including lactic acid bacteria (LAB). Studies on indigenous LAB strains isolated from sources like goat's milk have shown broad esterase activity on various fatty acid esters. conicet.gov.ar For instance, strains of Lactobacillus fermentum, Lactobacillus bulgaricus, and Enterococcus faecium have demonstrated the ability to hydrolyze a range of o-naphthyl esters of short to medium-chain fatty acids. conicet.gov.ar While these studies did not specifically test dodecyl lactate, the broad substrate specificity of these microbial esterases suggests a potential for activity on this longer-chain ester. The specific activity of these esterases is often strain-dependent. conicet.gov.ar For example, some Lactobacillus plantarum strains exhibit four or five distinct bands of esterase activity in zymograms, indicating the presence of multiple esterase enzymes. conicet.gov.ar
The table below summarizes findings from a study on the lipase-catalyzed hydrolysis of D- and L-lactate esters, which provides insight into the enzymatic breakdown relevant to dodecyl lactate.
| Substrate | Enzyme | Outcome | Key Finding |
| Alkyl D-Lactates | Lipase (B570770) | Hydrolysis to D-Lactic Acid | The hydrolysis reaction proceeds efficiently. nih.gov |
| Alkyl L-Lactates | Lipase | Hydrolysis to L-Lactic Acid | The hydrolysis occurs but at a slower rate compared to the D-isomer. nih.gov |
Degradation Pathways in Microorganisms
While specific studies detailing the complete microbial degradation pathway of dodecyl lactate are not extensively documented, the breakdown process can be inferred from the known metabolic pathways of its constituent parts and similar compounds. The initial step in the microbial metabolism of dodecyl lactate is its enzymatic hydrolysis into dodecanol and lactic acid, as described in the previous section. Following this cleavage, microorganisms would metabolize these two products through separate, well-established pathways.
Lactic acid is a central metabolite for many microorganisms, particularly lactic acid bacteria (LAB). nih.gov Depending on the organism and the specific isomer (D- or L-lactic acid), it can be converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH). acutecaretesting.org Pyruvate then enters central carbon metabolism, such as the citric acid cycle, for energy production or is used as a precursor for biosynthesis. frontiersin.org
The degradation of the long-chain alcohol, dodecanol, would likely proceed via oxidation. In many bacteria, long-chain alcohols are oxidized to their corresponding aldehydes (dodecanal) and then to fatty acids (dodecanoic acid or lauric acid). mdpi.com This fatty acid can then be broken down through the β-oxidation pathway, where it is sequentially shortened by two-carbon units to produce acetyl-CoA, which also feeds into the citric acid cycle. nih.gov
Therefore, a postulated microbial degradation pathway for dodecyl lactate involves:
Hydrolysis: Dodecyl lactate is cleaved by an esterase or lipase into dodecanol and lactic acid.
Alcohol Oxidation: Dodecanol is oxidized to dodecanal (B139956) and then to dodecanoic acid.
β-Oxidation: Dodecanoic acid is degraded via the β-oxidation cycle to generate acetyl-CoA.
Lactate Metabolism: Lactic acid is converted to pyruvate and enters central metabolic pathways.
This proposed pathway allows microorganisms to utilize both the fatty acid and the lactate moieties of the original ester molecule as carbon and energy sources. nih.govmdpi.com
Investigation of Stereoisomer-Specific Biological Activities (D-lactate vs. L-lactate)
The biological activities of dodecyl lactate are intrinsically linked to the stereochemistry of its lactate component, as L-lactate and D-lactate exhibit distinct physiological and metabolic roles. nih.govnih.gov While mammals primarily produce and utilize L-lactate through the action of L-lactate dehydrogenase (L-LDH), D-lactate is mainly a product of microbial metabolism. acutecaretesting.org
Research comparing the biological effects of the two lactate enantiomers has revealed significant differences. A study investigating their immunoregulatory effects found that D-lactate enhanced immunity more potently than L-lactate in mice, as evidenced by increases in the immune organ index, lymphocyte conversion rate, and macrophage phagocytosis. tandfonline.com This suggests that fermented foods containing D-lactate could have distinct health benefits. tandfonline.com
In the context of enzymatic reactions, a notable difference was observed in the lipase-catalyzed oligomerization of alkyl lactates. While both D- and L-lactate esters undergo hydrolysis, enantioselective oligomerization occurs only for D-lactates. nih.gov Lipases were found to catalyze the formation of oligomers from D-lactate monomers, whereas L-lactates did not undergo this reaction and acted as competitive inhibitors in the process. nih.gov This enantioselection is governed by the deacylation step of the catalytic mechanism. nih.gov
The table below highlights the differential biological activities of D-lactate and L-lactate, which would be conferred to their respective dodecyl esters.
| Feature | D-Lactate | L-Lactate | Reference |
| Primary Source | Microbial fermentation | Mammalian anaerobic glycolysis | acutecaretesting.org |
| Immunomodulation | Stronger enhancement of immune response in mice | Weaker immune enhancement compared to D-lactate | tandfonline.com |
| Lipase-Catalyzed Oligomerization | Undergoes enantioselective oligomerization | Does not oligomerize; acts as a competitive inhibitor | nih.gov |
| Metabolism in Humans | Metabolized slowly via D-2-hydroxyacid-dehydrogenase | Readily metabolized by L-lactate dehydrogenase | acutecaretesting.org |
These findings underscore that the biological and biochemical activities of Propanoic acid, 2-hydroxy-, dodecyl ester are highly dependent on whether it is the D-lactate or L-lactate ester. The D-isomer may possess unique immunomodulatory properties, while the L-isomer aligns with conventional mammalian metabolic pathways.
Regulatory Science and Safety Assessment in Academic Context
Toxicological Studies and Risk Assessment Methodologies
Toxicological studies are fundamental to characterizing the potential hazards of a chemical substance. These studies employ a variety of models and methodologies to predict and assess adverse effects on biological systems.
Toxicological evaluation relies on both in vitro and in vivo models to assess the safety of a substance. In vitro tests utilize cells or tissues cultured in a controlled laboratory environment, offering a method to study a substance's effects at a cellular level while reducing the use of live animals. nih.gov These models are crucial for screening and for investigating specific mechanisms of toxicity. semanticscholar.org In vivo models involve experiments with whole living organisms, which are essential for understanding the systemic effects of a substance, including its absorption, distribution, metabolism, and excretion (ADME) within a complex biological system. nih.govmdpi.com The correlation between in vitro cytotoxicity and in vivo acute lethal potency has been a subject of study, with research indicating that in vitro data can be predictive of in vivo toxicity for a significant number of compounds. nih.govepa.gov
For Propanoic acid, 2-hydroxy-, dodecyl ester, also known as lauryl lactate (B86563), toxicological data is primarily derived from in vivo animal studies. These studies have established a generally low acute toxicity profile. For instance, the oral LD50 (the dose lethal to 50% of the test population) in rats is greater than 2000 mg/kg, and in some cases, has been determined to be as high as 8200 mg/kg. inchem.orgnih.gov Dermal and eye irritation studies, typically conducted on rabbits, have shown that cosmetic formulations containing lauryl lactate may cause mild to minimal irritation. inchem.org
| Test Type | Species | Route | Result | Reference |
|---|---|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg | nih.gov |
| Acute Oral Toxicity (LD50) | Rat | Oral | 8200 mg/kg | inchem.org |
| Skin Irritation | Rabbit | Dermal | Mild to minimal irritation (in formulations) | inchem.org |
| Eye Irritation | - | - | Potential eye irritant | nih.gov |
Genotoxicity and mutagenicity studies are designed to identify substances that can cause damage to DNA and genetic material. who.intscispace.com A variety of tests are typically conducted in a tiered approach, starting with in vitro assays on bacteria (e.g., Ames test) and mammalian cells to detect gene mutations and chromosomal damage. laus.group If positive results are found, further in vivo tests may be conducted to assess the effect in a whole organism. researchgate.net The purpose of this testing is to identify potential mutagens that could contribute to cancer or heritable diseases. who.int
Specific genotoxicity or mutagenicity studies for Propanoic acid, 2-hydroxy-, dodecyl ester have not been identified in a review of available literature. However, related substances have been evaluated. For example, a study on poly(L/D-lactic acid), a polymer derived from lactic acid, found it to be negative for chromosomal mutagenicity in a rat model, suggesting the material is biocompatible and not genotoxic. nih.gov While this provides some context, it is important to note that the toxicological profile of a polymer can differ significantly from its constituent monomers or related esters.
Environmental Impact Assessments and Ecotoxicology Research
Understanding the environmental fate and effects of a chemical is crucial for a comprehensive safety assessment. This involves evaluating its potential to harm aquatic ecosystems, its persistence in the environment, and its likelihood of accumulating in organisms.
Aquatic toxicity studies assess the adverse effects of a substance on aquatic organisms, such as fish, crustaceans (e.g., Daphnia magna), and algae. nih.gov Propanoic acid, 2-hydroxy-, dodecyl ester is classified as very toxic to aquatic life and toxic to aquatic life with long-lasting effects. actylislab.com This indicates that the substance can be harmful to aquatic organisms even at low concentrations and that its effects may persist over time.
Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its loss. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Pow). While specific bioaccumulation data for dodecyl lactate is not available, it is noted that based on its low molecular weight, it may have the potential to bioaccumulate. actylislab.comindustrialchemicals.gov.au However, this potential is expected to be significantly reduced by its ready biodegradability. industrialchemicals.gov.au The substance is not classified as PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative). actylislab.com For the related class of dodecyl sulfates, the bioaccumulation potential is considered low.
| Endpoint | Classification/Finding | Reference |
|---|---|---|
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | actylislab.com |
| Chronic Aquatic Toxicity | Category 2 (Toxic to aquatic life with long lasting effects) | actylislab.com |
| Bioaccumulation Potential | Potential based on molecular weight, but mitigated by biodegradability. Not considered bioaccumulative. | actylislab.comindustrialchemicals.gov.au |
| Persistence | Readily biodegradable. Not considered persistent. | nih.govindustrialchemicals.gov.au |
Biodegradation studies measure the extent to which a substance can be broken down by microorganisms. researchgate.netmdpi.com Propanoic acid, 2-hydroxy-, dodecyl ester is considered to be readily biodegradable. nih.govnih.gov One study indicated a degradation of 78.9% after 28 days, which suggests the substance is not likely to persist in the environment. industrialchemicals.gov.au The hydrolysis of its ester bond is a key degradation pathway. mdpi.comnih.gov
Regulatory Frameworks and Scientific Guidelines for Research (e.g., REACH, FDA GRAS)
Several regulatory frameworks and scientific guidelines govern the use and research of chemical substances to ensure public and environmental safety.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is a European Union regulation that places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. Under REACH, Propanoic acid, 2-hydroxy-, dodecyl ester is not listed on the Candidate List of Substances of Very High Concern (SVHC) for Authorisation. actylislab.com
In the United States, the Food and Drug Administration (FDA) regulates substances added to food. A key designation is "Generally Recognized as Safe" (GRAS). regulations.govfemaflavor.org A substance can be determined to be GRAS if its safety is widely recognized by qualified experts based on scientific procedures. Propanoic acid, 2-hydroxy-, dodecyl ester is listed in the FDA's "Substances Added to Food" inventory. fda.govfda.gov It is recognized for its use as a flavoring agent or adjuvant and has been assigned FEMA (Flavor and Extract Manufacturers Association) number 4482, indicating its status as a FEMA GRAS substance. fda.gov
| Regulatory Body/Framework | Region | Status/Designation | Reference |
|---|---|---|---|
| FDA (Food and Drug Administration) | United States | Listed for use as a "Flavoring Agent or Adjuvant"; FEMA GRAS (No. 4482) | fda.govfda.gov |
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | Not on the Candidate List of Substances of Very High Concern (SVHC) | actylislab.com |
Future Perspectives and Interdisciplinary Research Directions
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The synthesis of dodecyl lactate (B86563) relies on its precursors: lactic acid and dodecanol (B89629) (lauryl alcohol). The integration of "omics" technologies presents a powerful approach to optimizing the bio-based production of these precursors, thereby enhancing the sustainability and efficiency of dodecyl lactate manufacturing.
Genomics and Transcriptomics: These tools can be used to identify and engineer the genetic pathways in microorganisms (like bacteria or yeast) responsible for producing lactic acid from renewable feedstocks such as sugars or biomass. researchgate.netnih.gov By sequencing and analyzing the genomes of these organisms, researchers can pinpoint genes that regulate metabolic production, allowing for targeted genetic engineering to increase yields and purity. researchgate.net Similarly, analyzing the transcriptome can reveal how gene expression changes in response to different fermentation conditions, enabling the fine-tuning of production processes. researchgate.netnih.gov
Proteomics and Metabolomics: Proteomics allows for the large-scale study of proteins, providing insight into the enzymes that catalyze the conversion of biomass to lactic acid or dodecanol. researchgate.net Metabolomics, the study of small molecules (metabolites), can be used to monitor the health and productivity of the microbial cultures in real-time, identifying any bottlenecks in the metabolic pathways. researchgate.netnih.gov This detailed molecular picture helps in optimizing fermentation conditions and feedstock utilization for more efficient precursor synthesis. nih.gov The integration of these omics datasets can create comprehensive models of the metabolic networks, paving the way for systems biology-driven strain improvement and process optimization. nih.gov
A recent area of intense research is the role of lactate in post-translational modifications (PTMs), specifically lactylation of proteins. nih.gov While this research is currently focused on cellular biology and disease, future interdisciplinary work could explore how the lactyl group of dodecyl lactate interacts with skin proteins at a molecular level, potentially revealing new functionalities beyond simple emollience.
Advanced Materials Science and Nanotechnology Integration
The physicochemical properties of dodecyl lactate make it an excellent candidate for integration into advanced materials, particularly within the realm of nanotechnology. Its amphiphilic nature—having both water-loving (hydrophilic) and oil-loving (hydrophobic) parts—is ideal for creating sophisticated delivery systems.
Future research is expected to focus on incorporating dodecyl lactate into nano-emulsions, liposomes, and solid lipid nanoparticles (SLNs). These nanocarriers can encapsulate active ingredients—be it for cosmetic or pharmaceutical purposes—improving their stability, solubility, and penetration through biological membranes like the skin. The use of nanotechnology can lead to more effective and targeted delivery systems. researchgate.net
The table below outlines potential research avenues for integrating dodecyl lactate into advanced material formulations.
| Research Direction | Technology/Platform | Potential Application | Key Disciplines |
| Targeted Dermal Delivery | Nano-emulsions, Solid Lipid Nanoparticles (SLNs) | Enhanced delivery of vitamins, antioxidants, or topical drugs into specific skin layers. | Materials Science, Pharmaceutical Science, Dermatology |
| Smart Release Systems | Stimuli-responsive polymers incorporating dodecyl lactate | Formulations that release active ingredients in response to environmental triggers like pH or temperature changes on the skin. | Polymer Chemistry, Nanotechnology, Bioengineering |
| Biodegradable Films | Bio-based polymer blends with dodecyl lactate as a plasticizer | Development of sustainable packaging or agricultural films with controlled degradation rates. | Materials Engineering, Sustainable Chemistry |
New strategies are emerging to characterize the effects of engineered nanomaterials using omics technologies, which could be applied to understand the biological interactions of dodecyl lactate-based nanocarriers. researchgate.net
Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Formulation Optimization: ML algorithms can analyze vast datasets of cosmetic or pharmaceutical formulations to predict how dodecyl lactate will affect properties like texture, stability, and performance. researchgate.netchemcopilot.com This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. chemcopilot.com AI can suggest optimal concentrations of dodecyl lactate in combination with other ingredients to achieve desired characteristics. ijprajournal.com
Synthesis Route Optimization: AI can analyze reaction parameters (temperature, catalyst, pressure) to identify the most efficient and sustainable synthesis routes for dodecyl lactate. researchgate.net This includes predicting reaction yields and identifying greener solvent and catalyst alternatives, aligning with the principles of sustainable chemistry. chemcopilot.com
Predictive Modeling: AI models can predict the physicochemical properties and biological interactions of new derivatives of dodecyl lactate before they are even synthesized. ijprajournal.comnih.gov This allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for development, accelerating the discovery of novel materials. nih.gov
Sustainable Chemistry and Circular Economy Principles
Dodecyl lactate is inherently well-positioned within the framework of sustainable chemistry and the circular economy due to its bio-based origins. gctlc.org Future developments will likely focus on enhancing these green credentials throughout its entire life cycle. scielo.brresearchgate.net
Renewable Feedstocks: A key focus will be on utilizing second-generation biomass (e.g., agricultural waste, non-food crops) for the production of its lactic acid and dodecanol precursors. This avoids competition with food sources and adds value to waste streams, a core principle of the circular economy. cetjournal.it
Green Synthesis: Research will continue to explore more sustainable methods for esterification, such as enzymatic catalysis, which operates under milder conditions and reduces waste compared to traditional chemical catalysis.
Biodegradability and End-of-Life: Dodecyl lactate is known for its biodegradability. Future research will involve quantifying its degradation pathways and products in various environmental compartments (soil, water) to ensure a complete and benign return to the ecosystem. This aligns with the "eco-design" element of the circular economy, where products are designed for safe degradation after use. detritusjournal.com
The overarching goal is to create a closed-loop system where the raw materials for dodecyl lactate are derived from renewable sources, its production is energy-efficient and waste-minimizing, and its end-of-life contributes positively to the environment. cetjournal.itdetritusjournal.com
Collaborative Research Across Disciplines (Chemistry, Biology, Engineering, Medicine)
The full potential of dodecyl lactate can only be unlocked through robust, interdisciplinary collaboration. nih.govresearchgate.net Complex challenges in science and healthcare are rarely solved by a single discipline. nih.gov The future of research on this compound will depend on breaking down traditional silos and fostering partnerships.
The table below illustrates the synergistic potential of interdisciplinary research for dodecyl lactate.
| Discipline | Contribution to Dodecyl Lactate Research |
| Chemistry | Designing novel, efficient, and sustainable synthesis routes; creating new derivatives with tailored properties. detritusjournal.com |
| Biology | Evaluating biodegradability; studying interactions with skin microbiota and proteins; optimizing biotechnological production of precursors. nih.gov |
| Engineering | Scaling up sustainable production processes; designing advanced formulation and delivery systems (e.g., microfluidics for nano-emulsions). |
| Medicine/Dermatology | Conducting clinical studies on the efficacy and benefits of new formulations for skin health; exploring therapeutic applications in topical drug delivery. nih.gov |
This deeply integrated approach will be essential for translating fundamental scientific discoveries into tangible products and therapies that are safe, effective, and sustainable. nih.gov The evolution of dodecyl lactate from a simple cosmetic ingredient to a component of advanced materials and therapeutic systems will be driven by the convergence of these diverse fields of expertise.
Q & A
Q. What are the key physicochemical properties of Propanoic acid, 2-hydroxy-, dodecyl ester relevant to its handling in laboratory settings?
Propanoic acid, 2-hydroxy-, dodecyl ester (CAS 6283-92-7), also known as lauryl lactate, is a nonionic surfactant with the molecular formula C₁₅H₃₀O₃ and molecular weight 258.40 g/mol . Key properties include:
- Physical state : Liquid at room temperature .
- Solubility : Slightly soluble in water (0.1 g/L at 25°C, 3.87 × 10⁻⁴ mol/L) .
- Functional role : Acts as an emollient in formulations, suggesting compatibility with hydrophobic matrices .
Methodological Note : When handling, ensure proper ventilation due to its low water solubility, and use non-polar solvents for dissolution in experimental setups.
Q. What methods are recommended for the synthesis of Propanoic acid, 2-hydroxy-, dodecyl ester in academic research?
A standard synthesis involves acid-catalyzed esterification :
Reactants : Combine lactic acid (2-hydroxypropanoic acid) and dodecanol (lauryl alcohol) in a 1:1 molar ratio.
Catalyst : Use concentrated sulfuric acid (0.5–1% w/w) or enzymatic catalysts (e.g., lipases) for greener synthesis.
Conditions : Reflux under anhydrous conditions at 110–120°C for 4–6 hours.
Purification : Wash with sodium bicarbonate to remove excess acid, followed by distillation or column chromatography .
Validation : Monitor reaction progress via FT-IR (disappearance of -OH peaks at 3200–3600 cm⁻¹) or GC-MS for ester confirmation .
Q. How can researchers confirm the identity and purity of Propanoic acid, 2-hydroxy-, dodecyl ester post-synthesis?
- Chromatography : Use GC-MS with a polar column (e.g., Innowax) to compare retention indices and mass spectra with reference standards .
- Spectroscopy :
- Purity : Assess via HPLC with a C18 column and UV detection at 210 nm .
Advanced Research Questions
Q. What experimental design considerations are critical when studying the solubility behavior of Propanoic acid, 2-hydroxy-, dodecyl ester in aqueous systems?
- Variables :
- Temperature : Solubility increases with temperature; conduct studies at controlled temperatures (e.g., 25°C vs. 40°C) .
- pH : Hydrolysis may occur under acidic/basic conditions; maintain neutral pH for stability .
- Ionic strength : Use buffer systems (e.g., phosphate-buffered saline) to mimic physiological conditions .
- Analytical Method : Employ UV-Vis spectroscopy or gravimetric analysis after saturation and filtration .
Contradiction Management : If solubility data conflicts with literature, verify purity of the compound and calibration of analytical instruments .
Q. How should researchers address discrepancies in reported solubility data for Propanoic acid, 2-hydroxy-, dodecyl ester across different studies?
- Root Causes : Variations may arise from impurities, temperature fluctuations, or measurement techniques (e.g., gravimetric vs. spectroscopic).
- Resolution Strategies :
- Reproduce experiments using standardized protocols (e.g., OECD Guidelines for solubility testing).
- Cross-validate with multiple methods (e.g., HPLC for concentration vs. NMR for structural integrity) .
- Report detailed experimental conditions (e.g., equilibration time, agitation method) to ensure reproducibility .
Q. What strategies can optimize the catalytic efficiency in the esterification reaction to produce Propanoic acid, 2-hydroxy-, dodecyl ester?
Q. How can researchers assess the stability of Propanoic acid, 2-hydroxy-, dodecyl ester under varying storage conditions?
Q. What role does Propanoic acid, 2-hydroxy-, dodecyl ester play in modifying the physicochemical properties of drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
